2-Iodocyclopentane-1,3-dione

Description

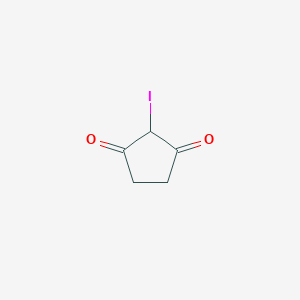

2-Iodocyclopentane-1,3-dione is a halogenated cyclic diketone characterized by a cyclopentane backbone substituted with an iodine atom at the 2-position and two ketone groups at the 1- and 3-positions. For instance, iodinated diketones like 2,2-diiodo-5,5-dimethylcyclohexane-1,3-dione are known as mild electrophilic iodinating agents for aromatic compounds and α-iodination of carbonyl derivatives . This suggests that this compound may similarly act as a halogenation reagent or intermediate in organic synthesis.

Properties

IUPAC Name |

2-iodocyclopentane-1,3-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5IO2/c6-5-3(7)1-2-4(5)8/h5H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLHSUWQCPLFSEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C(C1=O)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-iodocyclopentane-1,3-dione typically involves the iodination of cyclopentane-1,3-dione. One common method includes the reaction of cyclopentane-1,3-dione with iodine in the presence of an oxidizing agent such as potassium iodate (KIO3). The reaction is carried out in an aqueous medium, and the product is isolated through crystallization .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions: 2-Iodocyclopentane-1,3-dione can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Cyclization Reactions: It can participate in cyclization reactions to form more complex ring structures.

Common Reagents and Conditions:

Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base.

Oxidation Reactions: Can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction Reactions: Often involve reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted cyclopentane-1,3-dione derivatives, while oxidation and reduction reactions can lead to different oxidized or reduced forms of the compound .

Scientific Research Applications

2-Iodocyclopentane-1,3-dione has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of bioactive molecules.

Material Science: It is employed in the synthesis of materials with specific properties, such as polymers and dyes.

Biological Studies: The compound is used in studies involving enzyme inhibition and protein labeling.

Mechanism of Action

The mechanism of action of 2-iodocyclopentane-1,3-dione involves its interaction with various molecular targets. The iodine atom in the compound can participate in electrophilic substitution reactions, making it a useful reagent in organic synthesis. Additionally, the compound can form covalent bonds with nucleophilic sites in biological molecules, which is valuable in medicinal chemistry and biological studies .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Structural Analogues

2,2-Diiodo-5,5-dimethylcyclohexane-1,3-dione

- Structure : Features a cyclohexane ring with two iodine atoms at the 2-position and methyl groups at the 5-positions.

- Reactivity : Acts as a selective electrophilic iodinating agent for electron-rich aromatics and allylic alcohols, leveraging its mild reaction conditions .

2-Methylcyclopentane-1,3-dione

- Structure : Cyclopentane-1,3-dione with a methyl substituent at the 2-position.

- Applications: Serves as a synthon for natural products like (±)-α-cuparenone via alkylation reactions .

- Comparison : Replacing the methyl group with iodine introduces electronegativity and polarizability, which could enhance electrophilic substitution or halogen-bonding interactions in synthetic pathways.

Indolin-1,3-dione Derivatives

- Structure : Fused aromatic system with two ketone groups.

- Biological Activity : Substituted indolin-diones exhibit receptor subtype selectivity (e.g., σ1 vs. σ2), influenced by carbonyl group positioning .

- Comparison: The non-aromatic cyclopentane ring in 2-iodocyclopentane-1,3-dione may reduce π-π stacking interactions but improve solubility compared to aromatic analogs.

Functional Comparisons

Electrophilic Iodination

- 2,2-Diiodo-5,5-dimethylcyclohexane-1,3-dione : Demonstrates selective iodination under mild conditions, catalyzed by iridium(III) complexes .

- Potential of this compound: The single iodine substituent may limit its efficacy as a diiodinating agent but could enable mono-iodination with precise regiocontrol.

Key Data Tables

Table 1: Structural and Functional Comparison of Cyclic Diketones

Table 2: Physicochemical Properties

*Predicted based on iodine’s electronegativity and polarizability.

Research Findings and Implications

- Reactivity : The iodine atom in this compound may enhance electrophilicity compared to methyl or hydrogen substituents, enabling unique halogenation pathways .

- Biological Potential: Structural analogs suggest that iodinated diketones could be optimized for CNS or antiparasitic applications, though receptor affinity must be empirically tested .

- Synthetic Utility: Cyclopentane-based iodinated diketones may bridge the gap between strained cyclic systems and halogenation chemistry, offering novel routes to complex molecules.

Biological Activity

2-Iodocyclopentane-1,3-dione is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines its biological properties, mechanisms of action, and relevant case studies, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

This compound possesses a unique structure that contributes to its biological activity. The compound contains an iodine atom which may enhance its reactivity and interaction with biological targets. The presence of the 1,3-dione functional group is crucial for its biological properties, particularly in enzyme inhibition and interaction with cellular pathways.

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on various enzymes. For instance, derivatives of cyclohexane-1,3-diones have shown significant inhibitory activity against the herbicide target enzyme HPPD (4-hydroxyphenylpyruvate dioxygenase), suggesting that similar mechanisms may apply to this compound .

Table 1: Enzyme Inhibition Data

Anti-inflammatory Activity

The compound has been studied for its anti-inflammatory properties. Similar compounds have been shown to modulate pro-inflammatory factors such as TNF-alpha and IL-6 while enhancing anti-inflammatory cytokines like IL-10 . This suggests that this compound may possess a balanced anti-inflammatory profile.

The mechanisms by which this compound exerts its biological effects are likely multifaceted. The presence of the iodine atom may facilitate interactions with various molecular targets through halogen bonding or other non-covalent interactions. Additionally, the dione functional group can participate in hydrogen bonding and coordination with metal ions in enzyme active sites.

Case Studies

Several studies have explored the biological activities of related compounds:

- Cyclohexane Derivatives : A study demonstrated that certain derivatives showed potent inhibition of HPPD, leading to applications in herbicide development. The structure-activity relationship (SAR) indicated that modifications to the dione structure significantly influenced activity levels .

- Isoindole Derivatives : Research on isoindole derivatives revealed their potential as anti-Alzheimer agents by inhibiting acetylcholinesterase and modulating amyloid aggregation pathways . This suggests a possible neuroprotective role for compounds related to this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.